Product packaging for 6-Oxo Norethindrone(Cat. No.:CAS No. 67696-78-0)

6-Oxo Norethindrone

Cat. No.: B123460
CAS No.: 67696-78-0
M. Wt: 312.4 g/mol
InChI Key: GFUSEGGPVQNTTK-WLCXVKOPSA-N
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Description

6-Oxo Norethindrone is a synthetic steroid derivative and a potential metabolite of the progestin Norethindrone (also known as Norethisterone) . Norethindrone is a second-generation progestin that acts primarily as an agonist of the progesterone receptor, mimicking the effects of endogenous progesterone . It is widely used in clinical research and pharmaceutical development for studying hormonal contraception, menopausal hormone therapy, and the treatment of gynecological disorders such as endometriosis and secondary amenorrhea . The 6-Oxo derivative is of significant interest in metabolic and pharmacokinetic studies, as oxidative pathways are common in the metabolism of steroid hormones, often involving enzymes such as CYP3A4 . Researchers utilize this compound to investigate the metabolic fate, bioavailability, and biological activity of Norethindrone and related synthetic progestins. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O3 B123460 6-Oxo Norethindrone CAS No. 67696-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17,23H,4-9,11H2,2H3/t13-,14-,15-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUSEGGPVQNTTK-WLCXVKOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550661
Record name (17alpha)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67696-78-0
Record name (17alpha)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Oxo Norethindrone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK6LUR9FS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Characterization of 6 Oxo Norethindrone

Synthetic Methodologies for 6-Oxo Norethindrone (B1679910)

The generation of 6-Oxo Norethindrone is principally achieved through two main routes: targeted chemical synthesis and isolation from degradation processes.

Targeted Oxidation Strategies

The directed synthesis of this compound often involves the oxidation of Norethindrone or its acetylated form, Norethindrone acetate (B1210297). One documented method describes the oxidation of the heteroannular 3,5-dienyl acetate derivative of Norethindrone acetate, which yields 6α-hydroxy, 6β-hydroxy, and the desired 6-keto Norethindrone acetate. researchgate.net Further oxidation of 6-keto Norethindrone acetate can also be a pathway to other related compounds. researchgate.net These targeted strategies allow for the production of this compound as a reference standard for analytical purposes. researchgate.net

Isolation and Purification from Norethindrone Degradation Pathways

This compound is a known degradation product of Norethindrone, particularly under oxidative stress. Its presence has been identified in stability studies of Norethindrone tablets. researchgate.netveeprho.com The isolation and purification of this compound from these degradation mixtures are crucial for its characterization and for understanding the degradation pathways of the parent drug. researchgate.netveeprho.com Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify these degradation products. researchgate.netresearchgate.netresearchgate.net The isolation process typically involves chromatographic methods to achieve the desired purity for subsequent analytical characterization. researchgate.net

Structural Elucidation and Spectroscopic Characterization Techniques

The definitive identification and structural confirmation of this compound rely on a combination of advanced spectroscopic and analytical methods.

Advanced Spectroscopic Methods for Structural Assignment

A suite of spectroscopic techniques is utilized to elucidate the structure of this compound. These methods provide detailed information about the molecule's connectivity and functional groups. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental in determining the carbon-hydrogen framework of the molecule. researchgate.netru.nl Chemical shifts and coupling patterns in the NMR spectra help to pinpoint the location of the additional ketone group at the C6 position. ru.nlgoogle.com

Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of this compound, which is 312.41 g/mol . pharmaffiliates.comsimsonpharma.com High-resolution mass spectrometry provides the exact mass, further confirming the elemental composition (C₂₀H₂₄O₃). pharmaffiliates.com

Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the ketone groups (C=O) and the ethynyl (B1212043) group (C≡C-H). researchgate.netgoogle.com

Ultraviolet (UV) Spectroscopy : UV spectroscopy can provide information about the conjugated systems within the molecule. researchgate.netamazonaws.com

Comprehensive characterization data, including these spectroscopic analyses, are often provided with commercially available reference standards of this compound to support analytical method development and validation. clearsynth.com

Stereochemical Considerations and Isomeric Forms

The stereochemistry of this compound is inherited from its parent compound, Norethindrone. The specific spatial arrangement of atoms is crucial for its chemical and biological properties. solubilityofthings.comsolubilityofthings.com The systematic IUPAC name for this compound is (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione. clearsynth.com

While this compound itself is a specific isomer, other related isomers and degradation products can exist. For instance, the 6-hydroxy isomers (6α- and 6β-hydroxy norethindrone) are also known oxidative degradation products. researchgate.netsynzeal.com The differentiation between these isomers requires careful analysis of spectroscopic data, particularly NMR. ru.nl

Degradation Studies and Stability Research Involving this compound

The formation of this compound is a key aspect of the degradation profile of Norethindrone. Stability-indicating analytical methods are developed to monitor the formation of such impurities over time and under various stress conditions. researchgate.netveeprho.com

Studies have shown that Norethindrone acetate exhibits good stability under thermal, photolytic, and humidity stress. However, significant degradation is observed under acidic and basic conditions. researchgate.net While this compound is an oxidative degradation product, its own stability and further degradation pathways are also of interest in comprehensive stability programs. Photocatalytic degradation studies have been performed on Norethindrone, indicating its susceptibility to degradation under UV light, a process that could potentially lead to various transformation products. digitellinc.com The presence of this compound and other related substances is monitored in pharmaceutical formulations to ensure the quality, safety, and efficacy of the drug product throughout its shelf life. veeprho.comsynzeal.com

PropertyValueSource
Chemical Name (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione clearsynth.com
Synonyms 6-Ketonorethindrone, 6-Ketonorethisterone pharmaffiliates.com
CAS Number 67696-78-0 clearsynth.compharmaffiliates.com
Molecular Formula C₂₀H₂₄O₃ pharmaffiliates.com
Molecular Weight 312.41 g/mol pharmaffiliates.comsimsonpharma.com
Appearance White to Off-White Solid esschemco.com

Oxidative Degradation Mechanisms Leading to this compound

The transformation of Norethindrone to this compound involves the oxidation of the A and/or B rings of the steroid structure. nih.gov Specifically, the introduction of a ketone group at the C6 position is a key step in this degradation pathway.

Forced degradation studies, which subject Norethindrone to various stress conditions, have been instrumental in elucidating these mechanisms. longdom.orgderpharmachemica.comsphinxsai.com One identified pathway involves the oxidation of a heteroannular 3,5 dienyl acetate derivative of Norethindrone acetate, which leads to the formation of 6-alpha-hydroxy, 6-beta-hydroxy, and subsequently 6-keto Norethindrone (this compound). nih.gov

The chemical structure of this compound is (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione, and it is also known by the synonym 6-Keto Norethindrone. clearsynth.comsynthinkchemicals.com

Environmental and Stress Condition Impacts on Formation

The formation of this compound is significantly influenced by various environmental and stress factors. Forced degradation studies on Norethindrone tablets have demonstrated that specific conditions can accelerate the generation of this impurity. longdom.orgderpharmachemica.comsphinxsai.com

These stress conditions include:

Oxidative Stress: Exposure to oxidizing agents like hydrogen peroxide (H2O2) has been shown to induce the formation of this compound. derpharmachemica.comsphinxsai.com Studies have utilized concentrations of 50% H2O2 at elevated temperatures (70°C) for several hours to simulate and study this oxidative degradation. longdom.orgderpharmachemica.com

Acid and Base Hydrolysis: Treatment with strong acids (e.g., 5N HCl) and bases (e.g., 2N NaOH) at elevated temperatures (e.g., 70°C) are standard conditions in forced degradation studies that can lead to the formation of various degradation products, including precursors to this compound. longdom.orgderpharmachemica.comsphinxsai.comjapsonline.com

Thermal Stress: Elevated temperatures, such as 105°C for 72 hours, can promote the degradation of Norethindrone and the formation of impurities. derpharmachemica.comsphinxsai.com

Photolytic and Humidity Stress: Exposure to high-intensity light (e.g., 1.2 million lux hours) and high humidity (e.g., 92% RH at 25°C) are also conditions that can contribute to the degradation of Norethindrone over time. longdom.orgderpharmachemica.comsphinxsai.com

The following table summarizes the conditions used in forced degradation studies that can lead to the formation of this compound and other related impurities.

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis5 N HCl70°C3 hours
Base Hydrolysis2 N NaOH70°C3 hours
Oxidation50% H2O270°C3 hours
Thermal-105°C72 hours
Humidity92% RH25°C72 hours
Photolytic1.2 million lux hours UV light-7 days

Impurity Profile Analysis within Norethindrone Formulations

The analysis of impurity profiles in Norethindrone formulations is essential for quality control and to ensure the safety and efficacy of the drug product. daicelpharmastandards.com this compound is considered a significant impurity that is monitored in these analyses. clearsynth.com

Several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are employed to separate, identify, and quantify impurities in Norethindrone formulations. longdom.orgresearchgate.net These methods are validated according to International Conference on Harmonisation (ICH) guidelines to be specific, linear, accurate, precise, and robust. longdom.orgresearchgate.net

Forced degradation studies are a critical component of this analysis, as they help to identify potential degradation products that may arise during the shelf life of the product. longdom.orgderpharmachemica.comsphinxsai.com In these studies, Norethindrone and its formulations are subjected to the stress conditions mentioned previously, and the resulting degradants are analyzed.

The impurity profile of Norethindrone can include a number of related substances. Besides this compound, other known impurities include Noreandrostenedione (Impurity A), Norethindrone enolether (Impurity B), Delta-5(6)Norethindrone (Impurity C), and Delta-5(10)Norethindrone (Impurity D). longdom.org The relative retention times of these impurities are determined using chromatographic methods to ensure their separation from the active pharmaceutical ingredient (API) and from each other. researchgate.net

The table below lists some of the known impurities of Norethindrone that are monitored in pharmaceutical formulations.

Impurity NameCommon Designation
This compound-
NoreandrostenedioneImpurity A
Norethindrone enoletherImpurity B
Delta-5(6)NorethindroneImpurity C
Delta-5(10)NorethindroneImpurity D
6-Hydroxy Norethindrone Acetate-
Dihydro Norethindrone-

The detection and quantification of these impurities are performed using detectors such as Diode Array Detectors (DAD) and Mass Spectrometry (MS). longdom.orgresearchgate.net The selection of detection wavelengths (e.g., 210 nm and 240 nm) is optimized to ensure the sensitive detection of all relevant impurities. longdom.org

Analytical Methodologies for the Quantification and Identification of 6 Oxo Norethindrone

Advanced Chromatographic Separation Techniques

Chromatographic methods are central to the analytical workflow for 6-Oxo Norethindrone (B1679910), providing the necessary separation from the parent drug and other related substances.

High-Performance Liquid Chromatography (HPLC) for Impurity Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of 6-Oxo Norethindrone and other impurities in Norethindrone-related products. vulcanchem.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. These methods typically utilize a C18 column and a mobile phase consisting of a mixture of aqueous and organic solvents, such as water and acetonitrile (B52724), to achieve effective separation. ijpsonline.comjapsonline.com

The development of stability-indicating HPLC methods is particularly important for monitoring the formation of degradation products under various stress conditions, including acid and base hydrolysis, oxidation, and thermal degradation. vulcanchem.com For instance, a gradient RP-HPLC method can be employed for the determination of Norethindrone and its impurities in tablets. japsonline.com The detection is often carried out using a UV-Vis detector at a specific wavelength, such as 245 nm, where the analyte exhibits significant absorbance. ijpsonline.comjapsonline.com The validation of these methods according to International Conference on Harmonisation (ICH) guidelines ensures their linearity, accuracy, precision, specificity, and robustness for routine quality control analysis. japsonline.com

A study detailing an HPLC method for the analysis of Norethindrone and its impurities might use the following parameters:

ParameterValue
Column Thermo Scientific C18 (250 x 4.6 mm ID, 5 µm pore size) ijpsonline.com
Mobile Phase Deionized water: Acetonitrile (60:40, v/v) ijpsonline.com
Flow Rate 1.3 ml/min ijpsonline.com
Detection Wavelength 245 nm ijpsonline.com
Injection Volume 100 µl ijpsonline.com

Ultra-High Performance Liquid Chromatography-Photodiode Array-Mass Spectrometry (UHPLC-PDA-MS) for Comprehensive Profiling

For a more comprehensive and sensitive analysis, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detectors offers significant advantages. researchgate.net UHPLC utilizes columns with sub-2 µm particles, which allows for faster analysis times, increased resolution, and enhanced sensitivity compared to traditional HPLC. researchgate.net

The combination of UHPLC with PDA and MS provides an orthogonal detector approach. researchgate.net The PDA detector offers spectral information across a range of wavelengths, aiding in peak identification and purity assessment, while the MS detector provides highly specific mass-to-charge ratio data, enabling definitive identification of compounds. researchgate.netnih.gov This combined approach is invaluable for impurity profiling and the identification of unknown degradation products. researchgate.net A validated UHPLC-PDA-MS method can effectively separate and identify Norethindrone and its related impurities, including this compound, in both API and pharmaceutical formulations. researchgate.netresearchgate.net

A representative UHPLC-PDA-MS method for the analysis of Norethindrone and its impurities is summarized below:

ParameterValue
Column Zorbax SB-C18 (100 x 2.1 mm, 1.8 µm) researchgate.net
Mobile Phase Gradient elution with water and acetonitrile researchgate.net
Flow Rate 0.4 ml/min researchgate.net
Column Temperature 40 °C researchgate.net
PDA Detection 210 nm and 254 nm researchgate.net
Mass Spectrometry Used for specific identification researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been applied to the analysis of steroids, including derivatives of Norethindrone. acs.orgsynzeal.com This method is particularly useful for the detection of volatile and thermally stable compounds. For the analysis of polar compounds like steroids, derivatization is often required to increase their volatility and improve their chromatographic behavior. nih.gov

In the context of doping control, a selective and sensitive GC-MS method operating in selected ion monitoring (SIM) mode has been developed for the detection of androst-4-ene-3,6,17-trione (B20797) (6-OXO) and its metabolites. nih.gov This demonstrates the capability of GC-MS to detect specific steroid structures with high sensitivity. While less common for routine pharmaceutical quality control of this compound compared to LC methods, GC-MS can serve as a valuable tool for metabolic studies and the identification of specific isomers or degradation products. acs.orgnih.gov

Spectrophotometric and Other Detection Methods

Alongside chromatographic techniques, spectrophotometric methods offer a simpler and more cost-effective approach for the quantification of analytes, although they may lack the specificity of separation-based methods.

UV-Visible Spectrophotometry in Quantification

UV-Visible spectrophotometry can be utilized for the quantitative determination of Norethindrone and its derivatives in bulk and pharmaceutical dosage forms. amazonaws.comwisdomlib.org This technique relies on the principle that the analyte absorbs light at a specific wavelength. For Norethindrone acetate (B1210297), a maximum absorbance has been found at 256 nm in a methanol (B129727) and water solvent mixture. amazonaws.com

The development of a UV-Visible spectrophotometric method involves optimizing the solvent system and validating the method for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). amazonaws.comwisdomlib.org While this method is simple and economical, it is generally more suitable for the analysis of the main component rather than for impurity profiling, as it cannot separate the analyte from its impurities. amazonaws.com However, in some cases, derivatization reactions can be employed to shift the absorbance to the visible region and enhance selectivity. ijirset.com

A study on the UV-Visible spectrophotometric determination of Norethindrone acetate reported the following validation parameters:

ParameterResult
Linearity Range 25 to 100 µg/mL amazonaws.com
Correlation Coefficient (R²) 0.9979 amazonaws.com
Limit of Detection (LOD) 0.9 µg/mL wisdomlib.org
Limit of Quantification (LOQ) 3 µg/mL wisdomlib.org
Percentage Recovery (Accuracy) 100.2% amazonaws.com

Method Development and Validation for this compound in Pharmaceutical Matrices

The development and validation of analytical methods for this compound in pharmaceutical matrices are governed by stringent regulatory guidelines, such as those from the ICH. japsonline.com The objective is to establish a reliable and robust method for the intended purpose, whether it be for routine quality control, stability studies, or impurity profiling. researchgate.netsynzeal.com

Method development typically begins with the selection of an appropriate analytical technique based on the properties of the analyte and the requirements of the analysis. For impurity analysis, separation techniques like HPLC and UHPLC are preferred due to their high resolving power. researchgate.netresearchgate.net The process involves optimizing various parameters, such as the stationary phase (column), mobile phase composition, flow rate, and detector settings, to achieve adequate separation and sensitivity. researchgate.net

Once a method is developed, it must be rigorously validated to demonstrate its suitability. Validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. amazonaws.com

Accuracy: The closeness of the test results obtained by the method to the true value. amazonaws.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). amazonaws.comwisdomlib.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wisdomlib.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wisdomlib.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

The successful development and validation of these analytical methods are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing Norethindrone and for controlling the levels of impurities like this compound. clearsynth.comresearchgate.net

Specificity, Selectivity, and Resolution Evaluation

Specificity is a crucial parameter in analytical method validation, ensuring that the analytical signal is solely from the analyte of interest, in this case, this compound, without interference from other components such as the active pharmaceutical ingredient (API), other impurities, or excipients. researchgate.net Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely employed for this purpose. researchgate.netijpsjournal.com

In a typical HPLC method, specificity is demonstrated by the absence of interfering peaks at the retention time of this compound in the chromatograms of placebo samples and samples containing the API and other known impurities. researchgate.net Stress testing, also known as forced degradation studies, is an integral part of specificity evaluation. researchgate.netijpsjournal.com By subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, the method's ability to separate the analyte from potential degradation products is rigorously tested. researchgate.netijpsjournal.com For instance, a developed UHPLC method demonstrated good resolution between Norethindrone Acetate, its impurities (including this compound), and degradation products, confirming the method's specificity. researchgate.net

The selectivity of the method is its ability to distinguish and quantify the analyte in the presence of other structurally similar compounds. This is often achieved by optimizing chromatographic conditions, such as the mobile phase composition, column type, and detector wavelength. researchgate.net Diode array detectors (DAD) are often used to confirm peak purity, further ensuring the selectivity of the method. ijpsjournal.com

Resolution is a quantitative measure of the separation between two chromatographic peaks. A resolution value of greater than 1.5 is generally considered adequate for reliable quantification. molnar-institute.com In methods developed for the analysis of Norethindrone Acetate and its impurities, achieving sufficient resolution between this compound and other closely eluting impurities is a key objective. researchgate.net

Linearity, Accuracy, and Precision Assessments

Linearity

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. sphinxsai.com This is a fundamental requirement for quantitative analysis. Linearity is typically evaluated by analyzing a series of solutions with known concentrations of this compound and plotting the detector response against the concentration. The data is then subjected to linear regression analysis, and the correlation coefficient (r²) is calculated. A correlation coefficient close to 1.0 indicates a strong linear relationship. For example, in the validation of an HPLC method for Norethindrone and its impurities, linearity was established over a specified concentration range. ijpsjournal.com Similarly, a UHPLC method for Norethindrone Acetate and its impurities demonstrated linearity for all impurities, with correlation coefficients supporting a direct relationship between concentration and response. researchgate.net

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value. sphinxsai.com It is typically assessed by performing recovery studies. This involves spiking a sample matrix (e.g., a placebo formulation) with a known amount of the this compound reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). sphinxsai.com The percentage of the analyte recovered is then calculated. High recovery values, typically within a range of 98-102%, indicate an accurate method. For instance, the accuracy of a UHPLC method for Norethindrone Acetate impurities was demonstrated by spiking the impurities into the API and formulation samples at different concentration levels, with the mean recoveries for all impurities being calculated. researchgate.net

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. sphinxsai.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-day precision): This assesses the precision over a short period with the same analyst, equipment, and reagents.

Intermediate Precision (Inter-day precision or Ruggedness): This evaluates the precision within the same laboratory but on different days, with different analysts, or different equipment.

Low RSD values, typically less than 2%, are desirable and indicate a precise method. For example, the precision of an assay method for Norethindrone Acetate was evaluated by performing six independent assays and calculating the RSD. researchgate.net Intermediate precision was also assessed by a different analyst in the same laboratory. researchgate.net

Table 1: Illustrative Data for Linearity, Accuracy, and Precision of an Analytical Method for this compound

ParameterSpecificationTypical Result
Linearity
RangeDefined concentration range0.05 - 0.2 µg/mL
Correlation Coefficient (r²)≥ 0.990.999
Accuracy
Recovery98.0% - 102.0%99.5% - 101.5%
Precision
Repeatability (RSD)≤ 2.0%< 1.0%
Intermediate Precision (RSD)≤ 2.0%< 1.5%

This table is for illustrative purposes and the actual values may vary depending on the specific analytical method and laboratory.

Robustness and Ruggedness in Analytical Performance

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. ut.ee It provides an indication of the method's reliability during normal usage. ut.ee The evaluation of robustness is a critical component of method validation, as it ensures that the method is suitable for transfer to other laboratories and can withstand minor fluctuations in operating conditions.

To assess robustness, key method parameters are intentionally varied within a predefined range, and the effect on the analytical results is observed. ut.ee Common parameters that are varied include:

Mobile phase composition (e.g., ± 2% change in the proportion of organic solvent)

Mobile phase pH (e.g., ± 0.2 units)

Column temperature (e.g., ± 5°C)

Flow rate (e.g., ± 10%)

Wavelength of detection (e.g., ± 2 nm)

The impact of these changes on critical method performance characteristics, such as resolution, peak symmetry (tailing factor), and the quantitative results, is evaluated. researchgate.net A method is considered robust if the results remain within acceptable limits despite these small variations. For example, in the development of a UHPLC method for Norethindrone Acetate, the robustness was determined by deliberately changing the flow rate and column temperature. researchgate.net

Ruggedness

Ruggedness, often considered a part of intermediate precision, evaluates the reproducibility of the test results under a variety of normal test conditions. ut.ee It assesses the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as:

Different analysts

Different instruments

Different laboratories

Different days

Different batches of reagents

Role of this compound as a Reference Standard in Pharmaceutical Analysis

Reference standards are highly purified compounds that are used as a benchmark for the quantitative and qualitative analysis of a substance. axios-research.com this compound, as a known impurity of Norethindrone Acetate, plays a crucial role as a reference standard in pharmaceutical analysis. synthinkchemicals.comaxios-research.compharmaffiliates.com Its availability and use are essential for several key analytical activities:

Identification of Impurities: A reference standard of this compound allows for the unambiguous identification of this impurity in a drug substance or drug product by comparing its chromatographic retention time and/or spectral characteristics with that of the standard.

Quantification of Impurities: By using a reference standard of known purity and concentration, the amount of this compound in a sample can be accurately determined. This is critical for ensuring that the level of this impurity does not exceed the limits specified by regulatory authorities.

Method Development and Validation: The reference standard is indispensable for the development and validation of analytical methods. It is used to establish key method parameters such as specificity, linearity, accuracy, and precision. clearsynth.com

Stability Studies: During stability testing of Norethindrone Acetate drug products, the reference standard of this compound is used to monitor the formation and quantify the levels of this degradation product over time and under various storage conditions.

Quality Control: In routine quality control testing of Norethindrone Acetate, the reference standard is used to ensure that each batch of the drug substance or product meets the predefined quality specifications for impurities. clearsynth.com

Several suppliers provide well-characterized reference standards of this compound, often with a comprehensive Certificate of Analysis (CoA) that includes information on its identity, purity, and other relevant analytical data. axios-research.comlgcstandards.com This ensures the reliability and traceability of the analytical results obtained using the reference standard.

Research Implications and Future Perspectives

Significance of 6-Oxo Norethindrone (B1679910) in Pharmaceutical Impurity Control and Regulatory Science

The qualification and control of impurities are fundamental to ensuring the safety and consistency of pharmaceutical products. synthinkchemicals.com 6-Oxo Norethindrone is recognized as a key impurity of Norethindrone, a widely used synthetic progestin. synzeal.comalignspharma.com As such, its primary significance lies in its role as a reference standard in the pharmaceutical industry. synthinkchemicals.comcleanchemlab.com

High-purity, certified reference standards of this compound are essential for a variety of critical activities mandated by regulatory bodies like the FDA and described in pharmacopeias such as the European Pharmacopoeia (EP). synthinkchemicals.comalignspharma.com These applications include:

Product Development and Formulation: Researchers use the standard to understand the degradation pathways of the active pharmaceutical ingredient (API), Norethindrone.

Analytical Method Validation (AMV): The standard is crucial for developing and validating the specificity, accuracy, and precision of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to detect and quantify impurities in the drug substance and final product. cleanchemlab.comcleanchemlab.com

Quality Control (QC): It is used as a working standard in routine batch testing to ensure that the level of this specific impurity remains within acceptable, safe limits. synzeal.comcleanchemlab.com

Regulatory Submissions: Comprehensive data on impurities are required for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) filings. synzeal.com The availability of a well-characterized standard for this compound facilitates this process. alignspharma.com

Stability Studies: The reference material helps in assessing the stability of Norethindrone under various conditions by monitoring the formation of this compound over time. synzeal.com

Suppliers of this reference standard provide a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data, ensuring its quality and identity for regulatory purposes. synthinkchemicals.com

PropertyData
Compound Name This compound; 6-Keto Norethindrone
Chemical Name 17α-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione
CAS Number 67696-78-0
Molecular Formula C₂₀H₂₄O₃
Molecular Weight 312.4 g/mol
Typical Analytical Data ¹H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR)

This table is based on data from multiple chemical and pharmaceutical reference standard suppliers. synzeal.comcleanchemlab.comsynthinkchemicals.com

Development of Novel Analytical Standards and Methodologies

The presence of this compound as an impurity necessitates the development of robust and specific analytical methods for its detection and quantification. synthinkchemicals.com The availability of a purified reference standard is the foundational step in this process, enabling the creation and validation of these essential quality control tools. cleanchemlab.comcleanchemlab.com

The primary technique used for impurity profiling of Norethindrone is High-Performance Liquid Chromatography (HPLC). najah.edu The development of an HPLC method capable of separating this compound from the parent Norethindrone molecule and other related impurities is a critical goal. Such methods are validated according to ICH and FDA guidelines for parameters including: najah.edu

Linearity and Range

Accuracy and Precision

Specificity

Limit of Detection (LOD)

Limit of Quantitation (LOQ)

Beyond standard HPLC, the study of steroid impurities drives innovation in analytical techniques. For example, Gas Chromatography-Mass Spectrometry (GC-MS) has been used extensively for the analysis of other 6-oxo steroids, often involving a derivatization step to improve chromatographic behavior and sensitivity. nih.gov The development of such sensitive methods is crucial for detecting trace-level impurities.

Analytical TechniqueApplication in Steroid Impurity Analysis
High-Performance Liquid Chromatography (HPLC) The principal method for separating, identifying, and quantifying known impurities like this compound in bulk drug substance and finished products. najah.edugoogle.com
Gas Chromatography-Mass Spectrometry (GC-MS) Used for the detection of steroid metabolites and impurities, particularly in biological matrices for applications like doping control. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) A powerful combination for identifying unknown impurities and providing structural information in addition to quantification.

This table summarizes analytical methodologies relevant to the analysis of this compound and similar steroid compounds.

Unexplored Biological Activities of this compound

While this compound is well-established as a pharmaceutical impurity and analytical standard, its intrinsic biological activity remains largely undocumented in publicly available scientific literature. As an oxidized metabolite of a potent synthetic progestin, it possesses a steroid backbone that suggests a potential for interaction with various hormone receptors, including progesterone (B1679170), androgen, and estrogen receptors.

Emerging Research Methodologies and Technologies

The ongoing pursuit of greater pharmaceutical safety and more detailed metabolic understanding drives the adoption of advanced analytical technologies. For a compound like this compound, future research will likely leverage several emerging methodologies.

High-Resolution Mass Spectrometry (HRMS): Techniques such as LC-QTOF (Liquid Chromatography-Quadrupole Time-of-Flight) and LC-Orbitrap MS are becoming indispensable. These methods provide highly accurate mass measurements, which allow for the confident identification of known impurities like this compound and the structural elucidation of novel, previously unknown degradation products in complex mixtures without the immediate need for a reference standard. nih.gov

Advanced Derivatization Techniques: To enhance the sensitivity and selectivity of detection by mass spectrometry, novel derivatization strategies are being developed. For instance, the use of reagents that specifically target keto groups, like Girard's Reagent T, can improve ionization efficiency and provide more robust quantification of oxo-metabolites in biological samples. nih.gov

In Silico Prediction: Computational toxicology and pharmacology are emerging as powerful tools. Using computer models, it may be possible to predict the potential binding affinity of this compound to various steroid receptors and estimate its potential for toxicity or endocrine-disrupting activity. These in silico predictions can help prioritize which impurities require more extensive and costly biological testing.

These advanced technologies will not only refine the control of this compound as an impurity but also facilitate a deeper investigation into its potential, yet unexplored, biological roles.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 6-Oxo Norethindrone and its metabolites in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) are widely used for quantification. For instance, radioimmunoassay was employed in pharmacokinetic studies to measure serum concentrations of norethindrone following oral administration, with samples processed via centrifugation and stored at −20°C until analysis . Additionally, protocols for isolating norethindrone from tablet formulations involve solvent extraction (e.g., hexane and chloroform), crystallization, and infrared spectroscopy for structural confirmation .

Q. What experimental protocols are standard for assessing the solubility of this compound in aqueous systems?

  • Methodological Answer : Solubility studies for poorly soluble compounds like this compound can utilize water-immiscible solvents (e.g., hexane) to enhance dissolution rates. A validated approach involves mixing the compound with excess solvent, centrifuging, and decanting to isolate the solute. For highly insoluble solids, combining experimental data with partition coefficient estimations or using large excesses of the compound with specific analytical techniques (e.g., UV spectrophotometry) is recommended .

Q. How should pharmacokinetic studies be designed to evaluate drug-drug interactions involving this compound?

  • Methodological Answer : Open-label, non-randomized trials with serial blood sampling (e.g., 0–72 hours post-dose) are effective. For example, studies in HIV+ women co-administered this compound and ritonavir-boosted atazanavir used non-compartmental pharmacokinetic modeling to estimate parameters like AUC and Cmax. Key considerations include controlling for confounding variables (e.g., estrogen levels) and ensuring sample stability via freezing (−20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in CYP3A4-mediated metabolism of this compound when co-administered with CYP inhibitors like ritonavir?

  • Methodological Answer : Mechanistic studies should integrate both enzyme activity assays (e.g., CYP3A4 inhibition/induction assays) and pharmacokinetic modeling. Evidence suggests that ritonavir’s dual role as a CYP3A4 inhibitor and inducer of phase 2 metabolism (e.g., uridine glucuronyl transferases) may explain reduced norethindrone exposure. Researchers should measure metabolite profiles (e.g., glucuronides) and use in vitro hepatocyte models to dissect competing metabolic pathways .

Q. What methodological approaches are used to investigate dose-dependent genotoxicity of this compound, such as p53 activation and H2AX phosphorylation?

  • Methodological Answer : High-throughput p53-reporter assays followed by immunofluorescence for γ-H2AX foci are critical. In vitro studies applied doses of 2–100 µg/ml this compound to cell lines, detecting p53 activation via luminescence and γ-H2AX via antibody staining. Controls for cytotoxicity (e.g., apoptosis assays) and drug precipitation are essential to exclude artifacts .

Q. How can discrepancies between in vitro genotoxicity findings and clinical relevance be addressed for this compound?

  • Methodological Answer : Comparative dose-response studies are needed to reconcile in vitro results (e.g., DSBs at 100–1000× therapeutic doses) with human exposure levels. Neutral comet assays, though less sensitive than γ-H2AX detection, can validate DSBs in vivo. Longitudinal cohort studies tracking biomarkers (e.g., chromosomal aberrations) in patients on long-term therapy may clarify translational significance .

Q. What strategies mitigate confounding factors in epidemiological studies linking this compound to disease risks (e.g., multiple sclerosis)?

  • Methodological Answer : Retrospective analyses must adjust for covariates like smoking, vitamin D status, and estrogen levels. Case-control studies should stratify by duration and dose of this compound use. For example, research on oral contraceptives and MS risk utilized administrative datasets but highlighted the need for prospective designs with biomarker validation .

Methodological Resources

  • Data Contradiction Analysis : When conflicting pharmacokinetic or toxicity data arise, employ in silico modeling (e.g., PBPK models) to simulate competing metabolic pathways and validate hypotheses with targeted in vitro assays .
  • Experimental Design : Follow ICH Q2(R1) guidelines for analytical method validation, including specificity, linearity, and precision testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.